molecular formula C12H15ClN2O B6334577 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride CAS No. 51785-15-0

2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride

Cat. No.: B6334577
CAS No.: 51785-15-0
M. Wt: 238.71 g/mol
InChI Key: QIMBBOMLPGXZHZ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride (CAS RN: 51785-15-0) is a heterocyclic compound comprising a benzoxazole core fused to a piperidine moiety. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 2-(chloromethyl)benzo[d]oxazole with piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . It is cataloged with 95% purity and is of interest in medicinal chemistry for its structural similarity to Kv1.5 potassium channel modulators and antitumor agents .

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBBOMLPGXZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclodehydration of 2-Aminophenol Derivatives

The benzo[d]oxazole scaffold is classically synthesized via cyclocondensation of 2-aminophenol with carboxylic acid derivatives. For 2-(piperidin-3-yl)benzo[d]oxazole, this method requires piperidine-3-carboxylic acid as a precursor. Reaction of 2-aminophenol with piperidine-3-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, yielding the oxazole ring. The reaction proceeds via intermediate amide formation, followed by intramolecular dehydration (Scheme 1).

Scheme 1:
2-Aminophenol + Piperidine-3-carbonyl chloride → Amide intermediate → Cyclodehydration → 2-(Piperidin-3-yl)benzo[d]oxazole

Characteristic IR absorptions at 1655–1685 cm⁻¹ (C=N stretch) and 3350–3420 cm⁻¹ (N–H stretch) confirm oxazole formation. ¹H NMR spectra exhibit aromatic protons as doublets (δ 6.90–7.20 ppm, J = 6–7 Hz) and benzylic protons as singlets (δ 3.50–4.25 ppm).

Alternative Cyclizing Agents and Solvent Systems

Recent advances employ eco-friendly agents such as polyphosphoric acid (PPA) or ionic liquids to enhance reaction efficiency. For instance, microwave-assisted cyclization in [BMIM][BF₄] ionic liquid reduces reaction time from hours to minutes while maintaining yields >70%.

Protection-Deprotection Strategies for Amine Functionalization

Boc Protection of Piperidine Amines

To prevent side reactions during cyclocondensation, the piperidine amine is protected as a tert-butyloxycarbonyl (Boc) derivative. Post-cyclization, the Boc group is removed using hydrogen chloride (HCl) in dioxane, yielding the hydrochloride salt (Scheme 3).

Scheme 3:
Boc-protected piperidine-3-carboxylic acid → Cyclocondensation → Boc-deprotection (HCl) → 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride

This method ensures high purity (>95%) and avoids undesired quaternization of the amine.

Analytical Validation and Spectral Data

Spectroscopic Characterization

IR Spectroscopy:

  • C=N stretch: 1620–1650 cm⁻¹

  • N–H stretch (piperidine): 3300–3350 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons: δ 7.25–7.45 ppm (m, 4H)

  • Piperidine protons: δ 3.10–3.30 ppm (m, 1H, CH–N), 2.80–2.95 ppm (m, 2H, CH₂–N)

LC-MS:

  • [M+H]⁺: m/z 203.1 (calculated for C₁₂H₁₅N₂O⁺)

Purity and Yield Optimization

MethodYield (%)Purity (%)
Cyclocondensation7098
Nucleophilic substitution5592
Buchwald-Hartwig6897

Comparative Analysis of Synthetic Routes

Cyclocondensation offers superior yields (70%) and scalability but requires stringent anhydrous conditions. Transition metal-catalyzed methods, while efficient, involve costly catalysts and intricate purification. Nucleophilic substitution remains a viable alternative for small-scale synthesis despite moderate yields.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Green chemistry principles advocate using ethanol or water as solvents to minimize environmental impact. For instance, cyclodehydration in aqueous HCl reduces waste generation by 30% compared to traditional POCl₃-based methods.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction control and reduces processing time. A recent pilot study achieved 85% yield in 2 hours using a microreactor system .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride is studied for its potential as a pharmacophore in drug development. Its structural features enable it to interact with various biological targets, making it valuable in designing new therapeutic agents. The compound has shown promise in:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines, focusing on its ability to inhibit cell proliferation and induce apoptosis.

Biological Research

The compound's interaction with enzymes and receptors is crucial for understanding its biological effects. It can modulate enzyme activity through binding interactions, which are assessed using biochemical assays. This research is essential for elucidating the mechanisms underlying its potential therapeutic effects.

Materials Science

Due to its unique structural properties, this compound is also explored in the development of advanced materials. Its potential applications include:

  • Polymers and Coatings : The compound may serve as a building block for creating new materials with specific electronic or optical properties.
  • Nanotechnology : Its stability and reactivity can be harnessed in nanomaterial synthesis .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity Study : A recent study tested various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects that suggest potential for developing new antibiotics .
  • Cancer Cell Line Inhibition : Research involving different cancer cell lines has shown that the compound can inhibit cell growth effectively at certain concentrations, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride with structurally related compounds, focusing on molecular features, synthesis, and biological activity.

Structural Analogues and Molecular Properties
Compound Name Molecular Formula Substituents on Benzoxazole Piperidine Position Key Differences Purity (%) Reference
This compound C₁₂H₁₄ClN₃O None 3-position Reference compound 95
3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride C₁₀H₁₂ClN₃O None (benzisoxazole core) 4-position Oxazole replaced with isoxazole 97
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride C₁₂H₁₆ClN₃O None 3-Methylpiperazine Piperidine replaced with piperazine 95
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride C₁₃H₁₈ClN₃O N-methyl substitution 3-position Amine linker instead of direct bond 95
5-Methylbenzo[d]oxazole derivatives Variable 5-methyl Variable Enhanced activity vs. unsubstituted N/A

Key Observations :

  • Substituent Effects : 5-Methylbenzo[d]oxazole derivatives exhibit higher biological activity (IC₅₀: 10.50–74.30 μM) compared to unsubstituted (IC₅₀: 25.47–53.01 μM) or 5-chloro analogues (IC₅₀: 26.31–102.10 μM), highlighting the importance of electron-donating groups .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

Biological Activity

2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring fused with a benzo[d]oxazole moiety, which is known for its diverse biological effects. The synthesis typically involves methods such as the Grignard reaction and Friedel-Crafts alkylation, allowing for the introduction of various substituents that can modulate its biological activity .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders .

Key Mechanisms

  • Receptor Interaction : The compound is hypothesized to bind to serotonin receptors (5-HT2A) and dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : It may also inhibit certain enzymes involved in metabolic pathways, potentially leading to anticancer effects .

Biological Activity

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and ovarian (OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating significant antiproliferative effects compared to noncancerous cells .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value (µM) Reference
AntiproliferativeMCF-7 (Breast Cancer)19.9 - 75.3
AntiproliferativeOVCAR-3 (Ovarian Cancer)30.5
NeuroprotectiveNeuronal Apoptosis ModelNot specified

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Anticancer Activity : A study involving benzoylpiperidine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, reinforcing the potential of piperidine-based compounds in oncology .
  • Neuroprotective Study : Research on related compounds revealed their capability to mitigate oxidative stress in neuronal models, suggesting a pathway for neuroprotection that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC/LC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to assess purity. Reference standards (e.g., USP/EP impurities) should be used for calibration .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to confirm proton environments and aromatic/heterocyclic moieties .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .

Q. How can researchers optimize synthetic yields for this compound?

  • Methodological Answer :

  • Stepwise Synthesis : Prioritize Boc-protection of the piperidine moiety to prevent side reactions during benzo[d]oxazole formation. Deprotection with HCl/EtOAc yields the hydrochloride salt .
  • Catalytic Optimization : Screen Pd/C or Pd(OAc)2_2 for coupling steps, monitoring reaction progress via TLC (silica gel, UV detection) .
  • Purification : Use recrystallization from ethanol/water (1:3) to isolate high-purity crystals (>98%) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., benzo[d]oxazole ring-opening derivatives) .

Q. Which safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via silica gel. Dispose as hazardous waste .
  • Acute Toxicity Mitigation : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be reconciled?

  • Methodological Answer :

  • Solubility Profiling : Perform equilibrium solubility studies in DMSO, water, and ethanol at 25°C using UV-Vis spectrophotometry. Note that hydrochloride salts often exhibit pH-dependent solubility (e.g., higher solubility in acidic buffers) .
  • Co-solvent Systems : Evaluate binary mixtures (e.g., PEG-400/water) to enhance solubility for in vitro assays .

Q. What mechanistic insights support its role as a kinase inhibitor in medicinal chemistry studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ or JAK2 kinases). Validate via mutagenesis studies targeting predicted binding residues .
  • Enzymatic Assays : Measure IC50_{50} values using fluorescence-based ADP-Glo™ kinase assays. Compare with structurally analogous oxadiazole derivatives to establish SAR trends .

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • In Vitro Tox Screening : Use HepG2 cells for MTT assays (48-hour exposure) to assess cytotoxicity. Cross-reference with Ames tests for mutagenicity .
  • Metabolite Identification : Perform LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) that may explain hepatotoxicity .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions. Track degradation products via UPLC-PDA-MS .
  • Genotoxic Impurity Control : Use LLE or SPE to remove alkylating agents (e.g., residual ethyl chloroformate) below ICH Q3A/B thresholds .

Q. How can structure-activity relationships (SAR) be refined for piperidine-modified analogs?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., 4-fluorobenzyl or pyridinyl groups) and test in functional assays (e.g., cAMP modulation) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic parameters with bioactivity data .

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